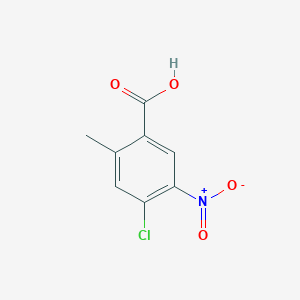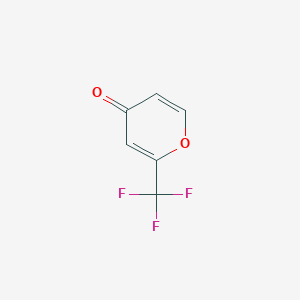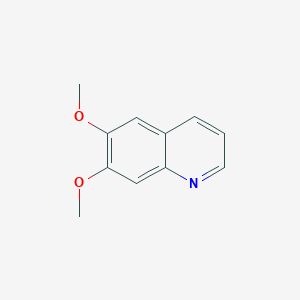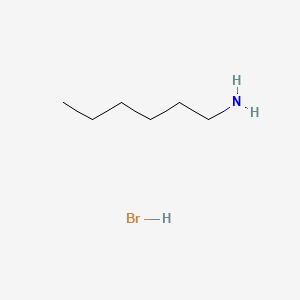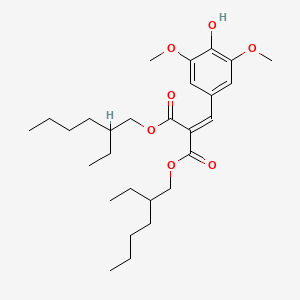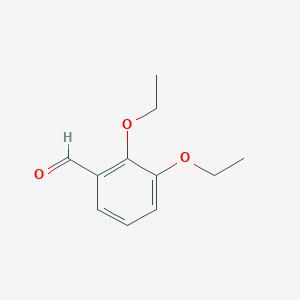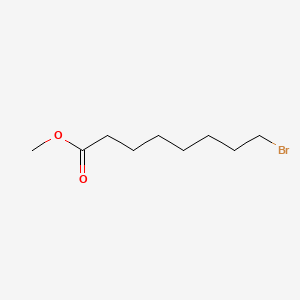
Methyl 8-bromooctanoate
Übersicht
Beschreibung
It is a colorless to light yellow liquid with a special aroma . This compound is used in various chemical reactions and has applications in scientific research.
Wissenschaftliche Forschungsanwendungen
Methyl 8-bromooctanoate has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It is used in the development of pharmaceuticals and as a reagent in drug synthesis.
Industry: It is used in the production of specialty chemicals and as a building block for more complex molecules.
Safety and Hazards
“Methyl 8-bromooctanoate” may be irritating to the skin, eyes, and respiratory system. It may have harmful effects if inhaled or swallowed . It is advised to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is recommended .
Zukünftige Richtungen
While specific future directions for “Methyl 8-bromooctanoate” were not found in the search results, it is anticipated that researchers will design new multicomponent strategies complying with the Green Chemistry principles for the further exploitation of similar compounds for the rapid synthesis of versatile biologically relevant heterocycles .
Wirkmechanismus
Target of Action
Methyl 8-bromooctanoate is a chemical compound used in laboratory settings and the manufacture of other chemical compounds
Mode of Action
As a brominated compound, it may interact with biological systems through halogen bonding or other mechanisms .
Pharmacokinetics
As a result, its bioavailability and pharmacokinetic profile remain unknown .
Result of Action
It is known that the compound can cause skin and eye irritation, and may be harmful if swallowed .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound should be stored in a dry room at normal temperature to maintain its stability . Additionally, exposure to dust, mist, or vapors of the compound should be avoided, and personal protective equipment should be used when handling the compound to prevent skin and eye contact .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methyl 8-bromooctanoate can be synthesized from 8-bromooctanoic acid and methyl iodide. The reaction involves the following steps :
- Combine 8-bromooctanoic acid with potassium carbonate in N,N-dimethylformamide.
- Stir the mixture for 30 minutes under an inert atmosphere.
- Add methyl iodide dropwise to the reaction mixture.
- Stir the reaction mixture overnight.
- Quench the reaction with water and separate the organic layer.
- Wash the organic layer with water and extract the aqueous layer with methylene chloride.
- Combine the organic extracts, rinse with brine, dry over magnesium sulfate, and concentrate in vacuo.
- Purify the product by column chromatography using a mixture of hexanes and ethyl acetate.
The overall yield of this synthesis is approximately 85% .
Industrial Production Methods
Industrial production methods for this compound typically involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 8-bromooctanoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxide ions or amines.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The ester group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide or amines, and the reactions are typically carried out in polar solvents like water or ethanol.
Reduction Reactions: Lithium aluminum hydride is commonly used in anhydrous ether or tetrahydrofuran.
Oxidation Reactions: Potassium permanganate or chromium trioxide in acidic conditions are commonly used.
Major Products
Substitution Reactions: Products include 8-hydroxyoctanoic acid methyl ester or 8-aminooctanoic acid methyl ester.
Reduction Reactions: The major product is 8-bromooctanol.
Oxidation Reactions: The major product is 8-bromooctanoic acid.
Vergleich Mit ähnlichen Verbindungen
Methyl 8-bromooctanoate can be compared with other similar compounds, such as:
Methyl 8-chlorooctanoate: Similar structure but with a chlorine atom instead of bromine. It has different reactivity and physical properties.
Methyl 8-iodooctanoate: Similar structure but with an iodine atom instead of bromine. It is more reactive due to the larger atomic size of iodine.
Methyl 8-fluorooctanoate: Similar structure but with a fluorine atom instead of bromine. It has different reactivity and is less commonly used due to the strong carbon-fluorine bond.
This compound is unique due to its balance of reactivity and stability, making it a versatile compound in various chemical reactions and applications.
Eigenschaften
IUPAC Name |
methyl 8-bromooctanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17BrO2/c1-12-9(11)7-5-3-2-4-6-8-10/h2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZIJRYNUYQXBPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCCCCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20455477 | |
| Record name | Methyl 8-bromooctanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20455477 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26825-92-3 | |
| Record name | Methyl 8-bromooctanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20455477 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

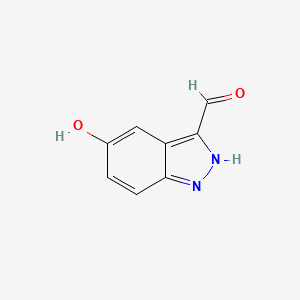
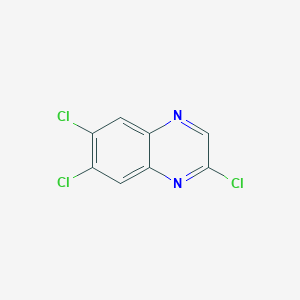
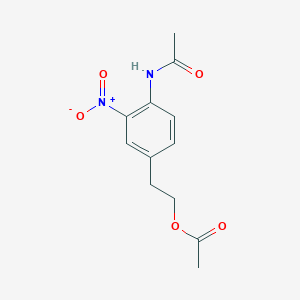
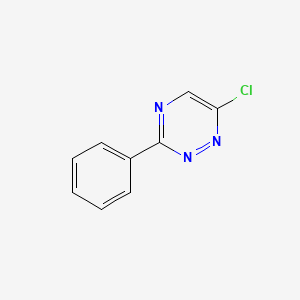
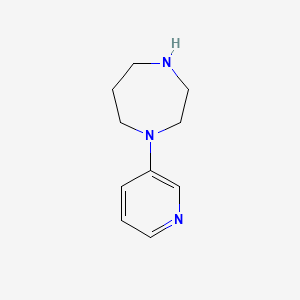
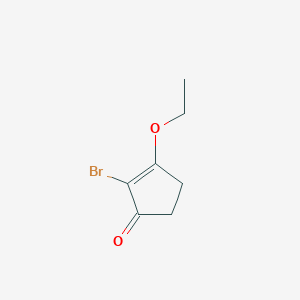
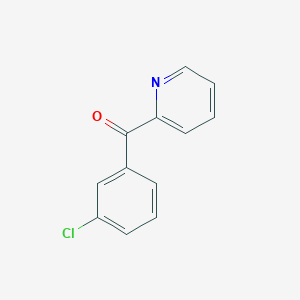
![4-Chloroimidazo[1,2-a]quinoxaline](/img/structure/B1600370.png)
